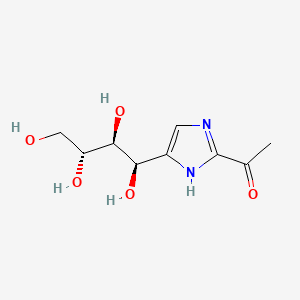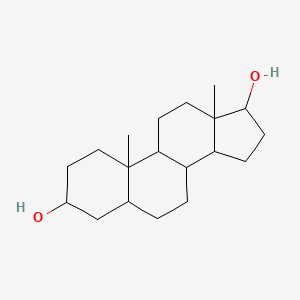
5alpha-Androstane-3alpha,17beta-diol
Overview
Description
5alpha-Androstane-3alpha,17beta-diol is an endogenous steroid hormone and neurosteroid. It is a metabolite of androgens like dihydrotestosterone and plays a significant role in various physiological processes. This compound is known for its weak androgenic and estrogenic activities and acts as a positive allosteric modulator of the GABA-A receptor .
Mechanism of Action
Target of Action
Hombreol, also known as 5alpha-Androstane-3alpha,17beta-diol or 3alpha-androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dihydrotestosterone (DHT) . It primarily targets the GABA A receptor and the estrogen receptors , with a several-fold preference for ERβ over ERα .
Mode of Action
As a neurosteroid, Hombreol acts as a potent positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system, leading to an increase in the frequency of opening of the GABA A receptor’s chloride ion channel .
Hombreol also has a significant affinity for the estrogen receptors, particularly ERβ . It binds to these receptors and modulates their activity, which can lead to various downstream effects .
Biochemical Pathways
Hombreol is involved in the metabolism of androgens like DHT . It is synthesized from testosterone in peripheral tissues and in the brain .
Pharmacokinetics
It is known that hombreol shows high affinity for sex hormone-binding globulin (shbg), similar to that of testosterone . This suggests that it may have a similar distribution and elimination profile to testosterone. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hombreol.
Result of Action
Hombreol has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects . These effects are thought to be largely due to its modulation of the GABA A receptor . Hombreol also has antiproliferative effects against prostate cancer cells, which may be due to its activation of the ERβ .
Biochemical Analysis
Biochemical Properties
Hombreol interacts with various enzymes, proteins, and other biomolecules. It is a weak androgen and estrogen . As a neurosteroid, it acts as a potent positive allosteric modulator of the GABA A receptor . It also shows high affinity for sex hormone-binding globulin (SHBG), similar to that of testosterone .
Cellular Effects
Hombreol has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . As a neurosteroid, it has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects .
Molecular Mechanism
Hombreol exerts its effects at the molecular level through various mechanisms. It binds to the GABA A receptor, acting as a positive allosteric modulator . It also interacts with the estrogen receptors, with a several-fold preference for ERβ over ERα .
Metabolic Pathways
Hombreol is involved in various metabolic pathways. It is a metabolite of androgens like dihydrotestosterone (DHT)
Transport and Distribution
Hombreol is transported and distributed within cells and tissues. It shows high affinity for sex hormone-binding globulin (SHBG), similar to that of testosterone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstane-3alpha,17beta-diol typically involves the reduction of dihydrotestosterone. One common method includes the use of sodium borohydride as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstane-3alpha,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones.
Reduction: Further reduction can modify the steroid structure.
Substitution: Functional groups can be substituted to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Scientific Research Applications
5alpha-Androstane-3alpha,17beta-diol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry.
Biology: Studied for its role in modulating GABA-A receptors and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions like anxiety, epilepsy, and hormone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
3alpha-Androstanediol: Another metabolite of dihydrotestosterone with similar but distinct biological activities.
5alpha-Androstane-3beta,17beta-diol: A positional isomer with different receptor affinities and biological effects.
Uniqueness
5alpha-Androstane-3alpha,17beta-diol is unique due to its specific interaction with the GABA-A receptor and its balanced androgenic and estrogenic activities. This makes it a valuable compound for studying neurosteroid functions and developing therapeutic agents .
Properties
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-53-5 | |
| Record name | Hombreol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-α-androstane-3-α,17-β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5α-Androstane-3α,17β-diol primarily interacts with the androgen receptor (AR). [] While considered a weak androgen, it can act as a precursor to the more potent androgen, 5α-dihydrotestosterone (5α-DHT), through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). [, , ] Binding of 3α-androstanediol or its metabolite, 5α-DHT, to the AR can lead to a variety of downstream effects depending on the cell type and tissue. These effects can include the stimulation of prostate cell proliferation, [] increased protein levels of AR and glial fibrillary acidic protein (GFAP) in optic nerve head astrocytes, [] and modulation of seizure susceptibility. []
ANone: The provided research papers do not specifically address the material compatibility and stability of 5α-androstane-3α,17β-diol under various conditions. This information would be crucial for developing applications outside of its biological context.
ANone: The provided research papers primarily focus on experimental investigations of 5α-androstane-3α,17β-diol. Information regarding computational chemistry studies, simulations, or QSAR models is not included in these papers.
A: The structure of 5α-androstane-3α,17β-diol is crucial for its biological activity. Modifications, such as changes in the stereochemistry at the 3-position (3α vs. 3β), significantly affect its interaction with enzymes and receptors. For example, 3β-androstanediol exhibits weaker androgenic activity compared to 3α-androstanediol. [] Additionally, the presence of the 3α-hydroxyl group is essential for its conversion to 5α-DHT by 3α-HSD. [, ]
ANone: The provided research papers focus on the scientific aspects of 5α-androstane-3α,17β-diol and do not delve into specific SHE regulations. Information regarding compliance, risk minimization, and responsible practices should be sought from relevant regulatory agencies and safety data sheets.
A: Research suggests that 5α-androstane-3α,17β-diol can be synthesized from various precursors, including testosterone, dihydrotestosterone, and progesterone, through enzymatic reactions involving 5α-reductase and 3α-HSD. [, , , ] This metabolic pathway highlights its role as both a precursor and a metabolite within the androgenic pathway. Studies in rats demonstrate its ability to prevent the castration-induced rise in luteinizing hormone concentrations, indicating its involvement in the regulation of LH secretion. [] Furthermore, research in tammar wallabies suggests that 5α-androstane-3α,17β-diol plays a crucial role in the development of male secondary sex characteristics. [, , ] Administration of 5α-androstane-3α,17β-diol to female tammar wallaby pouch young resulted in the development of a prostate and male urethra, indicating its androgenic activity in vivo. [] These findings underscore the significance of 5α-androstane-3α,17β-diol in androgen-mediated developmental processes.
A: Research on 5α-androstane-3α,17β-diol utilizes various in vitro and in vivo models to elucidate its biological effects. In vitro studies utilizing rat hippocampal slices demonstrated that 5α-androstane-3α,17β-diol, but not its stereoisomer 3β-androstanediol, effectively suppressed 4-aminopyridine-induced spontaneous epileptiform bursting. [] This finding highlights its potential as an anticonvulsant agent. Animal models, particularly rodent models, have been instrumental in investigating its role in androgenic pathways. In castrated rats, 5α-androstane-3α,17β-diol administration exhibited anticonvulsant activity in the pentylenetetrazol (PTZ) test, suggesting its potential in treating seizure disorders. [] Furthermore, studies in tammar wallabies provide evidence for its involvement in the development of male secondary sex characteristics. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


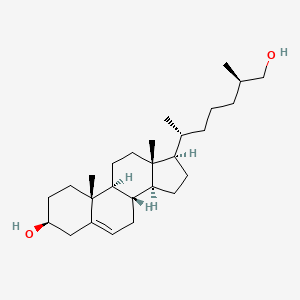

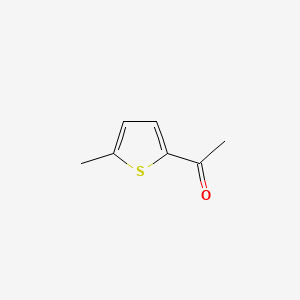

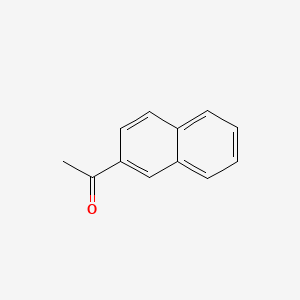
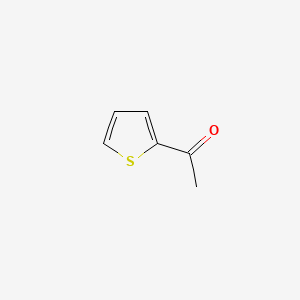
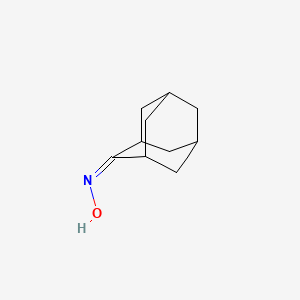

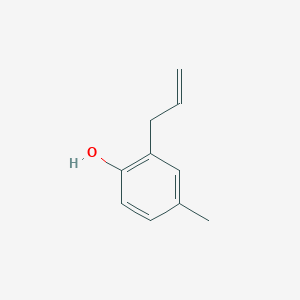


![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
